![molecular formula C12H21NO2 B2834130 N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide CAS No. 2288079-16-1](/img/structure/B2834130.png)
N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide, also known as DMOG, is a chemical compound that has gained significant attention in scientific research due to its ability to mimic hypoxia-inducible factor (HIF) stabilization. HIF is a transcription factor that plays a crucial role in regulating cellular responses to hypoxia or low oxygen levels. DMOG has been shown to activate HIF pathways, leading to a range of physiological and biochemical effects.
科学研究应用
N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide has been extensively studied in scientific research, particularly in the fields of cancer, cardiovascular disease, and neurodegeneration. N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide has been shown to induce HIF-1α stabilization, leading to increased angiogenesis, decreased inflammation, and increased tumor growth inhibition. N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide has also been shown to improve cardiac function in animal models of heart failure and to protect against ischemic injury. In the field of neurodegeneration, N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide has been shown to protect against neuronal cell death and to improve cognitive function in animal models of Alzheimer's disease.
作用机制
The mechanism of action of N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide involves the inhibition of prolyl hydroxylase domain (PHD) enzymes, which are responsible for the degradation of HIF-1α. By inhibiting PHD enzymes, N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide leads to the stabilization of HIF-1α, which then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, metabolism, and cell survival.
Biochemical and Physiological Effects:
N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide has a range of biochemical and physiological effects, including increased angiogenesis, decreased inflammation, and improved cell survival. N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide has been shown to induce the expression of vascular endothelial growth factor (VEGF), which plays a crucial role in promoting angiogenesis. N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide also decreases the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, leading to decreased inflammation. N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide has also been shown to protect against cell death in a variety of cell types, including cardiac myocytes and neuronal cells.
实验室实验的优点和局限性
One of the main advantages of using N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide in lab experiments is its ability to mimic hypoxia-inducible factor stabilization without the need for hypoxia. This allows researchers to study the effects of HIF activation in a controlled environment. However, N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide has some limitations, including its potential toxicity and the need for careful handling due to its hazardous nature. N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide also has a short half-life and may require frequent administration in experiments.
未来方向
There are several future directions for N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide research, including the development of more potent and selective PHD inhibitors, the investigation of N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide in combination with other therapies, and the exploration of N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide in the treatment of other diseases, such as diabetes and obesity. Additionally, further studies are needed to fully understand the long-term effects and potential toxicity of N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide.
合成方法
N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-methyl-2-nitrosopropane with ethyl acrylate, followed by reaction with 2-(2-aminoethoxy)ethanol. Another method involves the reaction of 2-methyl-2-nitrosopropane with ethyl acrylate, followed by reaction with 2-(2-hydroxyethoxy)ethanol. Both methods involve the use of hazardous chemicals and require careful handling.
属性
IUPAC Name |
N-[2-(5,5-dimethyloxan-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-4-11(14)13-8-6-10-5-7-12(2,3)9-15-10/h4,10H,1,5-9H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOFWFCLBAGLKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(OC1)CCNC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

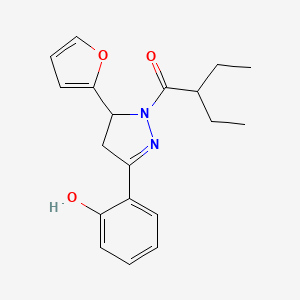
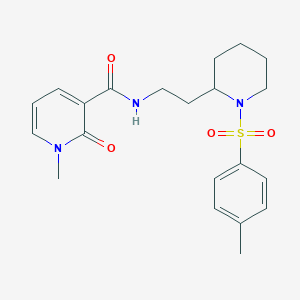
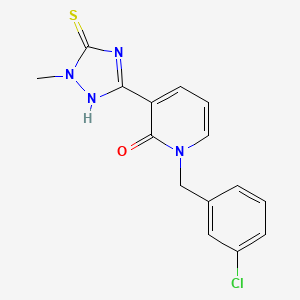
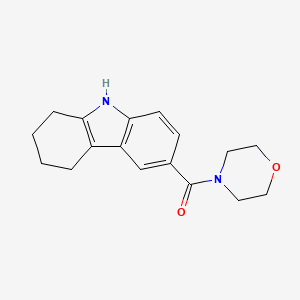
![1-tert-Butyl-4-[1-(4-chloro-benzyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one](/img/structure/B2834056.png)
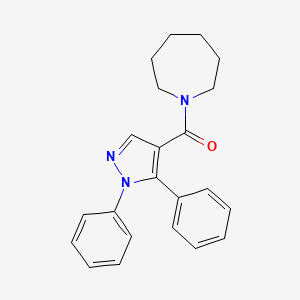
![N-([2,2'-bifuran]-5-ylmethyl)-2-phenylbutanamide](/img/structure/B2834060.png)

![2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B2834063.png)
![3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2834064.png)
![4-Ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2834065.png)


